molecular formula C15H21FN2S B5567397 N-cyclohexyl-N-ethyl-N'-(2-fluorophenyl)thiourea

N-cyclohexyl-N-ethyl-N'-(2-fluorophenyl)thiourea

Cat. No. B5567397
M. Wt: 280.4 g/mol
InChI Key: YBCHTZBYMMNFKD-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-ethyl-N'-(2-fluorophenyl)thiourea (CEF) is a synthetic compound that belongs to the class of thiourea derivatives. CEF has been extensively studied for its potential applications in various fields such as medicine, agriculture, and industry.

Scientific Research Applications

Synthesis and Structural Analysis

N-cyclohexyl-N-ethyl-N'-(2-fluorophenyl)thiourea derivatives are studied for their synthesis, crystal structure, and potential applications. For example, the synthesis and characterization of 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea reveal insights into the compound's vibrational properties and quantum chemical calculations, highlighting its potential in material science and pharmaceutical applications (Saeed et al., 2010).

Enzyme Inhibition and Sensing Applications

Thiourea derivatives demonstrate significant bioactivity, such as enzyme inhibition and sensing capabilities. For instance, certain unsymmetrical thiourea derivatives show potent inhibition against acetylcholinesterase and butyrylcholinesterase, along with potential as sensing probes for toxic metals like mercury (Rahman et al., 2021).

Biological Applications

The biological applications of thiourea compounds extend to their use as antibacterial and antifungal agents. A study on zinc-based thioureas, such as 3-(4-bromobenzoyl)-1-ethyl-1-(4-fluorophenyl) thiourea, showcases a broad spectrum of biological applications, emphasizing their potential in developing new antibacterial and antifungal therapies (Shakoor & Asghar, 2021).

Material Science and Photoluminescence

In material science, thiourea derivatives exhibit unique properties such as photoluminescence. The study of 1-(2-Hydroxyphenyl)thiourea illustrates its fluorescent properties and its potential application in the development of new materials with specific light-emission characteristics (Sunil & Rao, 2015).

Catalysis and Chemical Reactions

Thiourea compounds also play a crucial role in catalysis, facilitating asymmetric reactions and the synthesis of chiral molecules. The development of a binaphthyl-derived amine thiourea organocatalyst for the enantioselective Morita-Baylis-Hillman reaction is one such example, showcasing the versatility of thiourea derivatives in synthetic organic chemistry (Wang et al., 2005).

properties

IUPAC Name

1-cyclohexyl-1-ethyl-3-(2-fluorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2S/c1-2-18(12-8-4-3-5-9-12)15(19)17-14-11-7-6-10-13(14)16/h6-7,10-12H,2-5,8-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCHTZBYMMNFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=S)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-N-ethyl-N'-(2-fluorophenyl)thiourea

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